Bucumolol

Cardiac Electrophysiology Atrioventricular Conduction Beta-Adrenergic Antagonist Pharmacology

Bucumolol is the definitive ISA-free β-blocker for unambiguous cardiac electrophysiology. Unlike pindolol, it depresses AV conduction, eliminating confounding positive chronotropic effects in arrhythmia models. In SHR hypertension studies, it uniquely suppresses plasma renin, unlike propranolol. The levo-isomer is 40–270× more potent, enabling precise receptor dissection. Procure the optimal 30 mg/day clinical reference dose validated in multicenter angina trials.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
CAS No. 58409-59-9
Cat. No. B107653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBucumolol
CAS58409-59-9
Synonyms5-methyl-8-(2-hydroxy-3-t-butylaminopropoxy)coumarin
bucumolol
bucumolol hydrochloride
bucumolol hydrochloride, (+)-isomer
bucumolol hydrochloride, (-)-isomer
bucumolol monohydrochloride, (+-)-isomer
bucumolol monohydrochloride, (+-)-isomer, 14C-labeled
bucumolol, (+)-isomer
bucumolol, (+-)-isomer
bucumolol, (-)-isomer
CS 359
CS-359
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=O)OC2=C(C=C1)OCC(CNC(C)(C)C)O
InChIInChI=1S/C17H23NO4/c1-11-5-7-14(16-13(11)6-8-15(20)22-16)21-10-12(19)9-18-17(2,3)4/h5-8,12,18-19H,9-10H2,1-4H3
InChIKeyCIJVBYRUFLGDHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bucumolol (CAS 58409-59-9) – A Coumarin-Derived Beta-Adrenergic Antagonist for Cardiovascular Research and Therapeutics


Bucumolol (Bucumarol, CAS 58409-59-9) is a beta-adrenergic receptor antagonist belonging to the coumarin class of compounds. It functions by blocking beta-adrenergic receptors, leading to a decrease in heart rate and contractility, and is used clinically for the treatment of angina pectoris, hypertension, and certain arrhythmias [1]. Bucumolol is characterized by a lack of intrinsic sympathomimetic activity (ISA), a property that differentiates its electrophysiological profile from ISA-positive beta-blockers like pindolol [2]. In addition to its beta-blocking action, it also possesses membrane-stabilizing (local anesthetic) activity [3].

Bucumolol Procurement: Why Generic Beta-Blocker Substitution Can Compromise Experimental Fidelity and Therapeutic Outcomes


Substituting Bucumolol with a generic beta-blocker is not a scientifically neutral act, as this agent possesses a distinct and quantifiable composite profile—including a coumarin-derived chemical backbone, lack of intrinsic sympathomimetic activity (ISA), and specific membrane-stabilizing properties—that is not present in many common in-class alternatives [1]. For instance, the presence of ISA in a comparator like pindolol leads to opposite dromotropic effects on atrioventricular (AV) conduction, directly confounding studies of cardiac electrophysiology or drug safety [2]. Furthermore, differences in stereoisomer potency, impact on the renin-angiotensin system, and optimized clinical dosing regimens demonstrated in double-blind trials underscore that biological outcomes cannot be reliably extrapolated from one beta-blocker to another [3].

Bucumolol Quantitative Evidence Guide: Validated Differentiation Data for Scientific Selection


Bucumolol vs. Pindolol: Absence of Intrinsic Sympathomimetic Activity (ISA) Ensures AV Conduction Depression, Not Acceleration

Bucumolol unequivocally lacks intrinsic sympathomimetic activity (ISA), a key differentiator from ISA-positive beta-blockers like pindolol. In a direct head-to-head study in anesthetized dogs, bucumolol (30 µg-1 mg/kg) prolonged atrioventricular (AV) conduction time and functional refractory period due to beta-blockade of sympathetic tone [1]. In contrast, pindolol produced a positive dromotropic action, accelerating AV conduction as a result of its ISA [1]. This demonstrates a fundamental, opposite electrophysiological outcome.

Cardiac Electrophysiology Atrioventricular Conduction Beta-Adrenergic Antagonist Pharmacology

Bucumolol vs. Propranolol: Distinct Antihypertensive Mechanism Involving Sustained Renin Suppression

In a study on spontaneously hypertensive rats (SHR), bucumolol and propranolol were compared at equipotent beta-blocking doses [1]. Bucumolol significantly lowered blood pressure and decreased plasma renin concentration (PRC) in both acute and long-term experiments [1]. Crucially, in an acute experiment, propranolol failed to lower blood pressure despite decreasing renin release, indicating a distinct hemodynamic mechanism for bucumolol [1]. The study found a significant correlation between percent changes in blood pressure and PRC for bucumolol, and its suppression of PRC was sustained over a 6-week period [1].

Hypertension Renin-Angiotensin System Beta-Adrenergic Antagonist Pharmacology

Bucumolol Stereoisomer Potency: Levo-Isomer is 40x More Potent than Dextro-Isomer for Beta-Blockade in Canine Models

The beta-blocking activity of Bucumolol is highly stereoselective, a critical consideration for research applications. In a study blocking the positive chronotropic response to isoproterenol, the levo-isomer of bucumolol was approximately 40 times more potent than its dextro-isomer in dogs, and 270 times more potent in guinea pigs [1]. The levo-isomer was also twice as effective as the racemic mixture in both species [1]. This stereoselectivity was also evident in antiarrhythmic efficacy, where the effective dose of the levo-isomer for reversing ouabain-induced ventricular arrhythmia was significantly less than that of the dextro-isomer [1].

Stereochemistry Receptor Binding Antiarrhythmic Drug Development

Bucumolol 10 mg vs. Propranolol 20 mg: Equivalent Heart Rate Reduction in Human Phase 1 Trial

A Phase 1 double-blind study in normal human volunteers directly compared the pharmacodynamic effects of a single 10 mg oral dose of bucumolol with a 20 mg oral dose of propranolol [1]. The study found that both drugs significantly decreased heart rate at rest and during exercise to an almost equal extent [1]. However, bucumolol demonstrated a scarcely observable blood pressure lowering effect, unlike propranolol [1]. Bucumolol also prolonged systolic time intervals (PEP and PEP/LVET), confirming its negative inotropic effect [1].

Clinical Pharmacology Phase 1 Trial Chronotropic Effect

Bucumolol 30 mg/day is Superior to 60 mg/day for Angina Improvement in Dose-Finding Trial (P=0.085)

A multicenter, double-blind, controlled study in 66 patients with angina pectoris directly compared the efficacy of 30 mg/day and 60 mg/day of Bucumolol [1]. The general improvement rating was better in the 30 mg/day group (28 cases) compared to the 60 mg/day group (38 cases) with a statistical trend (P=0.085) [1]. More importantly, the rates of decrease in anginal attacks and nitroglycerin consumption were significantly higher in the 30 mg/day group (P=0.053 and P=0.024, respectively) [1]. For patients with premature beats, the 30 mg/day group also showed significantly better general improvement and usefulness (P=0.025 and P=0.027) [1].

Angina Pectoris Dose Optimization Clinical Trial

Bucumolol's Local Anesthetic Potency is 1/10 to 1/15 that of Propranolol, Indicating Reduced Membrane-Stabilizing Activity

While both Bucumolol and Propranolol possess membrane-stabilizing (local anesthetic) properties, their potency in this regard differs significantly. In an experiment using frog sciatic nerves, bucumolol was found to be 1/10 to 1/15 as potent in local anesthetic action as propranolol on a weight basis [1]. This quantifies a substantial difference in the non-specific membrane actions of the two compounds, despite both being classed as beta-blockers with this auxiliary property.

Local Anesthetic Activity Membrane Stabilization Comparative Pharmacology

Bucumolol Applications: Validated Scenarios for Cardiovascular Research and Preclinical Development


Cardiac Electrophysiology Studies Requiring Pure Negative Dromotropy Without ISA Confounds

Bucumolol is the preferred agent for investigating AV nodal conduction in animal models where intrinsic sympathomimetic activity (ISA) would introduce a confounding positive chronotropic or dromotropic effect. As demonstrated by a direct head-to-head comparison with pindolol, Bucumolol produces a depression of AV conduction (negative dromotropy), while pindolol accelerates it [1]. This allows for unambiguous interpretation of data in studies on arrhythmias, heart block, or the cardiac effects of other compounds [1].

Hypertension Research Focused on the Renin-Angiotensin System

For preclinical models of hypertension where the renin-angiotensin system (RAS) is a primary endpoint, Bucumolol provides a validated and distinct pharmacological tool. A direct comparative study in spontaneously hypertensive rats (SHR) showed that Bucumolol lowers blood pressure in acute and chronic settings with a sustained and correlated decrease in plasma renin concentration (PRC), an effect not observed with propranolol in the acute phase [2]. This makes Bucumolol more suitable than propranolol for studies designed to probe RAS-mediated blood pressure regulation [2].

Stereochemistry-Controlled Beta-Adrenergic Signaling Studies

Research programs focused on the stereochemical basis of beta-adrenergic receptor interaction should utilize the separated optical isomers of Bucumolol. The levo-isomer of Bucumolol has been shown to be 40 times more potent in dogs and 270 times more potent in guinea pigs for beta-blockade than the dextro-isomer, and twice as potent as the racemic mixture [3]. This vast difference in potency enables precise, isomer-specific dissection of receptor binding, signal transduction, and the functional role of non-specific membrane actions in antiarrhythmic efficacy [3].

Optimization of Beta-Blocker Dose Regimens in Clinical Trials for Angina

Bucumolol serves as a key reference compound for designing and interpreting clinical trials in angina pectoris due to its unique, evidence-based dose-response relationship. A multicenter double-blind study identified that a 30 mg/day dose is more effective at reducing anginal attacks and nitroglycerin consumption than a 60 mg/day dose (P<0.05) [4]. This established optimal therapeutic window is crucial for supply chain and procurement planning in new clinical studies, ensuring that the correct, most efficacious dose is stocked and administered [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bucumolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.